N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMB-4 has been found to have anti-cancer properties and has shown promising results in pre-clinical studies.
Scientific Research Applications
- Synthesis : Novel 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol was synthesized through nucleophilic substitution reaction of 2-(benzo[d]thiazol-2-yl)-5-(piperazin-1-yl)phenol with 4-chlorobenzene-1-sulfonyl chloride, yielding good results .
- Conjugated Polymers : Scientists have explored conjugated polymers with unique photometric properties for fluorescence sensors. A polymer called PBTPV-OSi, containing a benzothiazole moiety, was synthesized via palladium-catalyzed Heck coupling reaction. PBTPV-OSi exhibits good solubility in organic solvents and high selectivity for fluoride ions (F⁻) compared to other anions .
- Fluorescent Probes : Another derivative, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), serves as a fluorescent probe for selectively sensing cysteine (Cys) over other analytes. BT-AC alone emits no fluorescence, but upon interaction with Cys, it achieves significant fluorescence enhancement .
Anticancer Activity
Fluorescent Materials
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities such as anti-fungal, anti-protozoal, anti-microbial, anti-cancer, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with benzothiazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives suggested that these compounds have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZOHKJGSSGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide |
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